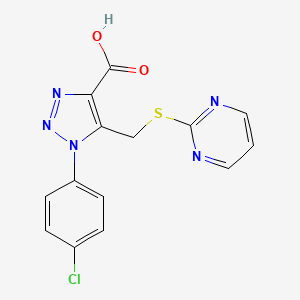![molecular formula C11H12ClNO3S B15057225 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and CuI catalyst . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production methods for benzoxazoles often employ green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported . This method not only provides high yields but also minimizes environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Chloroethyl)benzoxazole
- 2-(1-Chloroethyl)-5-methylbenzoxazole
- 2-(1-Chloroethyl)-5-(methylsulfonyl)benzoxazole
Uniqueness
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is unique due to the presence of both chloroethyl and ethylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ethylsulfonyl group, in particular, enhances the compound’s solubility and stability, which can be advantageous in pharmaceutical formulations .
Propriétés
Formule moléculaire |
C11H12ClNO3S |
|---|---|
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
Clé InChI |
YDHSLPBCBZICNS-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


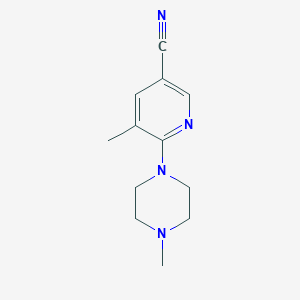
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)

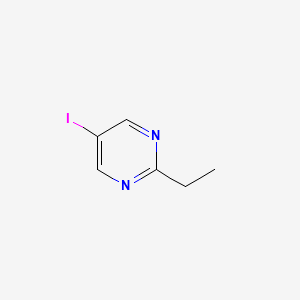

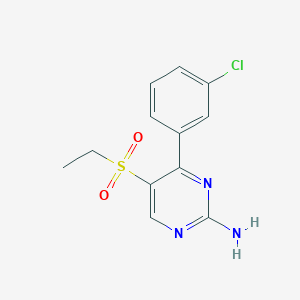
![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)

![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
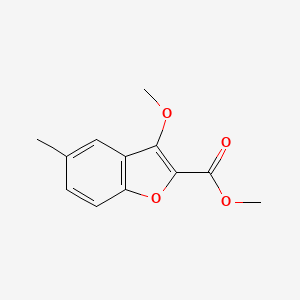

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
